molecular formula C4H5BF5K B3001958 Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate CAS No. 2416056-34-1

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate

Cat. No.: B3001958
CAS No.: 2416056-34-1
M. Wt: 197.98
InChI Key: TYDUOZHWPQEBDA-UHFFFAOYSA-N
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Description

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is a specialized organoboron reagent of significant interest in modern synthetic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions . As a potassium organotrifluoroborate salt, it offers enhanced stability towards air and moisture compared to the more sensitive boronic acids, making it a practical and storable building block for complex molecule assembly . The compound features a cyclopropane ring, a motif known for its high ring strain and prevalence in bioactive molecules, further functionalized with geminal difluoro and methyl groups . The incorporation of fluorine atoms can profoundly modify the physicochemical properties of a molecule, influencing its solubility, metabolic stability, and overall bioactivity, making this reagent a valuable scaffold in medicinal chemistry and materials science research . In cross-coupling reactions, organotrifluoroborates act as stable precursors to nucleophilic alkylborates. Under the basic conditions of a palladium-catalyzed Suzuki-Miyaura reaction, the trifluoroborate group facilitates transmetalation with the palladium center, enabling the transfer of the 2,2-difluoro-1-methylcyclopropyl group to an aryl or alkenyl electrophile . This allows for the strategic incorporation of the strained, fluorinated cyclopropyl ring into larger molecular architectures, a transformation highly sought after in the development of new pharmaceuticals and agrochemicals . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with standard laboratory safety precautions.

Properties

IUPAC Name

potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BF5.K/c1-3(5(8,9)10)2-4(3,6)7;/h2H2,1H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYDUOZHWPQEBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1(CC1(F)F)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BF5K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2416056-34-1
Record name potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroboranuide
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate typically involves the reaction of 2,2-difluoro-1-methylcyclopropylboronic acid with potassium bifluoride (KHF₂) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or other suitable methods to achieve high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The compound is usually produced in powder form and stored under specific conditions to maintain its stability .

Scientific Research Applications

Cross-Coupling Reactions

Suzuki-Miyaura Coupling:
Potassium trifluoroborates, including potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate, are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions enable the formation of carbon-carbon bonds between aryl or alkenyl halides and organotrifluoroborates. Research has demonstrated that these compounds can effectively couple with a variety of electrophiles, including chlorides, bromides, and triflates, under mild conditions .

Case Study:
A study by Molander et al. reported the successful cross-coupling of potassium methyltrifluoroborate with various halides to yield substituted products in good yields. The use of palladium catalysts facilitated the reaction while maintaining the stereochemistry of cyclopropane derivatives .

Hydrolysis to Boronic Acids

This compound can be hydrolyzed to produce boronic acids, which are valuable intermediates in organic synthesis. A general method involves using silica gel and water to achieve efficient hydrolysis .

Research Findings:
In experiments, potassium 4-methoxyphenyltrifluoroborate was hydrolyzed to its corresponding boronic acid in high yield within a few hours using water as a solvent. This method highlights the potential of trifluoroborates as stable precursors for boronic acids, which are often more reactive and versatile .

Synthesis of Fluorinated Compounds

The unique fluorinated structure of this compound makes it an excellent candidate for synthesizing fluorinated organic compounds. The introduction of fluorine can significantly alter the physical and chemical properties of organic molecules.

Application in Difluorocyclopropanation:
The compound has been utilized in difluorocyclopropanation reactions, where it serves as a source of difluorocarbene. This transformation allows for the synthesis of complex fluorinated cyclopropanes that are useful in medicinal chemistry .

Reductive Amination

Potassium trifluoroborates can also be employed in reductive amination processes, where they react with amines to form amines or amine derivatives efficiently. This application is particularly relevant for synthesizing pharmaceuticals and biologically active compounds.

Case Study:
Research indicated that potassium para-formylphenyltrifluoroborate underwent reductive amination with various amines to yield desired products with modest to excellent yields. This demonstrates the versatility of trifluoroborates in generating nitrogen-containing compounds .

Summary Table of Applications

Application Description Key Findings
Cross-CouplingFormation of C–C bonds via Suzuki-Miyaura couplingEffective coupling with chlorides and bromides; maintained stereochemistry
HydrolysisConversion to boronic acids using silica gel and waterHigh yields achieved; stable precursors for further reactions
Synthesis of Fluorinated CompoundsGeneration of complex fluorinated cyclopropanesUseful in medicinal chemistry; alters properties significantly
Reductive AminationReaction with amines to form amine derivativesModest to excellent yields observed; versatile for pharmaceutical applications

Comparison with Similar Compounds

Aryl Trifluoroborates

  • Potassium (2,4-Dichlorophenyl)trifluoroborate (MW 252.9 g/mol): Features chlorine substituents on an aromatic ring, enhancing electrophilicity for Suzuki-Miyaura couplings. However, aryl chlorides are less reactive than bromides or iodides in cross-couplings, limiting utility without specialized catalysts .
  • Potassium (4-Methoxycarbonylphenyl)trifluoroborate : Contains an electron-withdrawing ester group, which stabilizes the boron center but increases susceptibility to protodeboronation (2% byproduct observed) .
Compound Substituents Molecular Weight (g/mol) Key Reactivity/Stability Notes
Target Compound 2,2-Difluoro-1-methylcyclopropyl ~216.95 (estimated) High ring strain tolerance; methyl enhances steric bulk
(2,4-Dichlorophenyl)trifluoroborate 2,4-Cl₂C₆H₃ 252.9 Requires Pd catalysts for coupling; mp 98–104°C
(4-Methoxycarbonylphenyl)trifluoroborate 4-CO₂MeC₆H₄ ~232.02 98% purity; prone to protodeboronation

Alkenyl Trifluoroborates

  • Potassium (Z)-2,3-Dibromoprop-1-enyltrifluoroborate (MW 305.77 g/mol): Bromine substituents enable halogen-specific reactivity (e.g., Suzuki couplings), but steric hindrance from dibromo groups may reduce efficiency .
  • Potassium 2-Propenyltrifluoroborate (MW 147.98 g/mol): A simple alkenyl derivative with high solubility in methanol; lacks functional groups for diversification .
Compound Substituents Molecular Weight (g/mol) Key Reactivity/Stability Notes
Target Compound Cyclopropane core ~216.95 Rigid structure ideal for bioactive molecule integration
(Z)-2,3-Dibromopropenyltrifluoroborate C=CBr₂ 305.77 Halogenated for cross-coupling; 95% purity
2-Propenyltrifluoroborate CH₂=CH- 147.98 Limited steric bulk; mp 274–280°C

Cyclopropane-Containing Trifluoroborates

  • Potassium (Cyclopropylethynyl)trifluoroborate : Synthesized via hydroboration of ethynylcyclopropane (67% yield). The ethynyl group enables click chemistry but introduces synthetic complexity .
  • Potassium (3,3,3-Trifluoropropyl)trifluoroborate (MW 202.96 g/mol): A linear trifluoropropyl chain with high fluorine content, favoring electronic modulation in materials science .
Compound Substituents Molecular Weight (g/mol) Key Reactivity/Stability Notes
Target Compound 2,2-Difluoro-1-methyl ~216.95 Difluoro reduces ring strain; methyl improves stability
(Cyclopropylethynyl)trifluoroborate Cyclopropane + C≡CH 163.98 67% yield; compatible with azide-alkyne cycloadditions
(3,3,3-Trifluoropropyl)trifluoroborate CF₃CH₂CH₂- 202.96 High fluorination for hydrophobic materials

Stability and Reactivity Trends

  • Electron-Withdrawing Effects: The target compound’s 2,2-difluoro substitution enhances stability compared to non-fluorinated cyclopropanes (e.g., cyclopropylethynyl derivatives) by reducing electron density at the boron center .
  • Cross-Coupling Efficiency : Cyclopropane-containing trifluoroborates are less common in Suzuki-Miyaura reactions due to strain, but the target’s fluorine substituents may facilitate transmetalation compared to hindered aryl analogs (e.g., 2,4-dichlorophenyl) .

Biological Activity

Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate is an organoboron compound with significant potential in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it a valuable tool in the development of biologically active molecules. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

  • Molecular Formula : C₄H₅BF₅K
  • Molecular Weight : 197.98 g/mol
  • IUPAC Name : Potassium;(2,2-difluoro-1-methylcyclopropyl)-trifluoroboranuide

The compound is characterized by a cyclopropyl ring and multiple fluorine substituents, which enhance its stability and reactivity in various chemical reactions, particularly in carbon-carbon bond formation reactions such as the Suzuki–Miyaura coupling.

This compound primarily acts as a reagent in cross-coupling reactions. Its mechanism involves:

  • Formation of Carbon-Carbon Bonds : It participates in Suzuki–Miyaura coupling reactions, where it reacts with aryl halides to form biaryl compounds .
  • Role in Synthesis : The compound serves as a versatile building block for synthesizing complex organic molecules, which may exhibit biological activity.

Applications in Medicinal Chemistry

Research indicates that this compound holds promise for developing novel therapeutic agents due to its unique properties:

  • Metabolic Stability : The difluoromethyl and cyclopropyl moieties enhance the metabolic stability and bioavailability of drug candidates.
  • Synthesis of Pharmaceutical Intermediates : It is explored for synthesizing active pharmaceutical ingredients (APIs) that could lead to new treatments for various diseases .

Case Studies and Research Findings

  • Synthesis of Bioactive Molecules :
    • A study demonstrated the successful application of this compound in synthesizing difluorocyclopropane derivatives, which are of interest due to their biological properties .
    • The compound was utilized to create derivatives with potential applications in treating metabolic disorders.
  • Biological Assays :
    • In vitro assays have shown that derivatives synthesized using this reagent exhibit significant activity against specific biological targets, highlighting its utility in drug discovery .

Summary of Biological Activity

Activity Description
Carbon-Carbon Bond Formation Facilitates Suzuki-Miyaura coupling for synthesizing complex organic molecules.
Metabolic Stability Enhances stability and bioavailability of drug candidates due to fluorine substituents.
Pharmaceutical Applications Used in developing APIs for various therapeutic areas.

Q & A

Basic: What are the common synthetic routes for preparing Potassium (2,2-difluoro-1-methylcyclopropyl)trifluoroborate?

Methodological Answer:
The compound is typically synthesized via reaction of the corresponding boronic acid (2,2-difluoro-1-methylcyclopropylboronic acid) with potassium hydrogen fluoride (KHF₂) in an aqueous medium. The reaction is facilitated by a base such as potassium carbonate (K₂CO₃) under controlled pH and moderate temperatures (20–40°C). Industrial-scale production involves crystallization or vacuum drying for purification. This method parallels the synthesis of structurally similar trifluoroborates like Potassium (Z)-but-2-en-1-yltrifluoroborate . For potassium fluoroborate derivatives, neutralization of boric acid with K₂CO₃ and HF is a foundational approach .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this trifluoroborate salt when encountering low yields or side products?

Methodological Answer:
Optimization requires addressing two key factors:

  • Fluoride and Boronic Acid Equilibrium: The trifluoroborate hydrolyzes to generate boronic acid and fluoride. Excess KF (1–2 equiv.) stabilizes the reactive boronate intermediate, suppressing protodeboronation. Use aqueous tetrahydrofuran (THF/H₂O, 10:1) to enhance solubility and reaction efficiency .
  • Base Selection: Strong bases like Cs₂CO₃ accelerate hydrolysis, leading to side products. Milder bases (K₂CO₃) with precise stoichiometry (1.5–2.0 equiv.) improve turnover. Monitor reaction progress via <sup>19</sup>F NMR to detect free fluoride and adjust conditions dynamically .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Multinuclear NMR Spectroscopy:
    • <sup>1</sup>H NMR: Confirms cyclopropane substituents (δ 1.2–1.8 ppm for methyl; δ 4.5–5.5 ppm for difluoro coupling).
    • <sup>19</sup>F NMR: Identifies trifluoroborate anion (δ -130 to -135 ppm).
    • <sup>11</sup>B NMR: Quadrupolar splitting (J ≈ 37 Hz) confirms boron coordination .
  • Elemental Analysis: Validates potassium content (theoretical ~15–18%).
  • X-ray Crystallography: Resolves cyclopropane geometry and boron tetrahedral structure .

Advanced: How do the difluoro and methyl substituents on the cyclopropane ring influence reactivity and stability in cross-coupling reactions?

Methodological Answer:

  • Electronic Effects: The electron-withdrawing difluoro group stabilizes the boron center, slowing hydrolysis but potentially reducing transmetalation rates. This requires higher catalyst loadings (2–5 mol% Pd).
  • Steric Effects: The 1-methyl group introduces steric hindrance, favoring coupling at less hindered positions. Computational modeling (DFT) can predict regioselectivity.
  • Stability: The cyclopropane ring’s strain enhances reactivity in ring-opening reactions but may increase sensitivity to protic solvents. Compare with non-fluorinated analogs (e.g., Potassium methyltrifluoroborate) to isolate substituent effects .

Basic: What are the recommended storage conditions to maintain the stability of this trifluoroborate compound?

Methodological Answer:
Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent hydrolysis. Use desiccants (silica gel) in sealed containers. Avoid prolonged exposure to moisture or acidic vapors, which degrade the trifluoroborate group. For long-term stability (>6 months), lyophilization is recommended .

Advanced: What strategies mitigate protodeboronation side reactions in cross-coupling under basic conditions?

Methodological Answer:

  • Additive Screening: Introduce fluoride scavengers (e.g., MgSO₄) to sequester free F⁻, reducing boronate decomposition.
  • Catalyst Tuning: Use Pd catalysts with bulky ligands (e.g., SPhos, XPhos) to accelerate transmetalation before protodeboronation occurs.
  • Kinetic Control: Shorten reaction times (1–3 h) and use lower temperatures (40–60°C) to limit boronic acid generation. Monitor via <sup>11</sup>B NMR to detect intermediates .

Basic: What are the typical applications of this trifluoroborate in organic synthesis?

Methodological Answer:
Primary applications include:

  • Suzuki-Miyaura Coupling: Constructs C–C bonds in drug intermediates (e.g., cyclopropane-containing antivirals).
  • Cyclopropane Functionalization: Participates in ring-opening reactions to access fluorinated alkanes.
  • Stereoselective Synthesis: The rigid cyclopropane scaffold directs stereochemistry in natural product synthesis .

Advanced: How to design experiments to study the transmetalation mechanism involving this trifluoroborate in palladium-catalyzed reactions?

Methodological Answer:

  • Isotopic Labeling: Use <sup>10</sup>B-enriched trifluoroborate and track boron transfer via <sup>11</sup>B NMR isotope shifts.
  • Kinetic Profiling: Conduct variable-time normalization analysis (VTNA) to determine rate laws under varying [Pd], [base], and [KF].
  • In Situ Spectroscopy: Utilize IR or Raman to detect Pd–B intermediates. Compare with arylboronic acid controls to isolate trifluoroborate-specific steps .

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